Alloisoimperatorin

Overview

Description

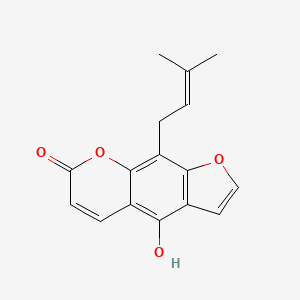

Alloisoimperatorin is a natural product found in Glehnia littoralis and Skimmia laureola . It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a furanocoumarin derivative. The IUPAC name for this compound is 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one . The InChI and Canonical SMILES representations provide more details about its structure .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.28 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 2. The Topological Polar Surface Area is 59.7 Ų .

Scientific Research Applications

Estrogenic Activity

Alloisoimperatorin, a compound isolated from Angelica dahurica, demonstrates notable estrogenic activity. It effectively induces alkaline phosphatase in the Ishikawa cell line, which is a marker for estrogenic activity, showing potential for treating menopausal symptoms (Piao et al., 2006).

Cancer Research

Recent studies highlight this compound's role in cancer research, particularly in cervical cancer. It induces autophagy in cancer cells via the reactive oxygen species pathway and has demonstrated significant anti-proliferative effects in vitro and in vivo. These findings suggest its potential as a novel therapeutic agent for cervical cancer treatment (Ying yingBai et al., 2022).

Antioxidative Properties

This compound also exhibits strong antioxidative properties. It has been isolated from Angelicae dahuricae and shown significant effects against DPPH radical and renal epithelial cell injury in vitro. These antioxidative properties underscore its potential for use in treating oxidative stress-related conditions (Piao et al., 2004).

Pharmacological Activities

A comprehensive analysis of scientific data reveals this compound's broad pharmacological activities, including anti-inflammatory, anti-apoptotic, and antioxidative potential. It's also been discussed for its role in breast cancer and photosensitization, positioning it as a valuable component in medical research (Patel, 2023).

Mechanism of Action

Target of Action

Alloisoimperatorin, a phytoestrogen , primarily targets Acyl-CoA synthetase long chain family member 4 (ACSL4) . ACSL4 is highly associated with myocardial hypoxia/reoxygenation injury . This compound also shows strong ability to induce alkaline phosphatase (AP) activity .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It has been found to have the strongest binding to the target proteins of the ACSL4/AMPK/mTOR pathway . This interaction plays a crucial role in its therapeutic effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ACSL4/AMPK/mTOR pathway . By interacting with this pathway, this compound can regulate ferroptosis, a form of regulated cell death . This regulation is crucial in alleviating myocardial hypoxia/reoxygenation injury .

Result of Action

This compound’s action results in molecular and cellular effects that alleviate myocardial hypoxia/reoxygenation injury . It increases cell viability and glutathione peroxidase 4 (GPX4) protein expression, decreases reactive oxygen species (ROS) generation, malondialdehyde (MDA), and MTT expression . These effects contribute to the inhibition of ferroptosis and the alleviation of myocardial injury .

Safety and Hazards

Alloisoimperatorin should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Alloisoimperatorin plays a significant role in biochemical reactions, particularly in the induction of alkaline phosphatase activity. It has an EC50 value of 0.8 μg/mL for this activity . The compound interacts with various enzymes and proteins, including alkaline phosphatase, which it activates. This interaction is crucial for its potential use in the study of hormone-dependent cancers and the alleviation of menopausal symptoms .

Cellular Effects

This compound has been shown to influence various cellular processes. It induces autophagy in cervical cancer cells via the reactive oxygen species pathway . The compound also exhibits anti-proliferative effects, increases apoptosis rates, and enhances autophagy fluorescence in HeLa and SiHa cells . Additionally, this compound has estrogenic activity on the Ishikawa cell line, showing a strong ability to induce alkaline phosphatase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces autophagy by increasing reactive oxygen species production and inhibiting cell proliferation . The compound also interacts with the ACSL4/AMPK/mTOR signaling pathway, which is involved in ferroptosis regulation . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can induce long-term effects on cellular function. For instance, this compound has been shown to maintain its anti-proliferative and autophagy-inducing effects over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased anti-tumor activity and potential toxic effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Acyl-CoA synthetase long chain family member 4 (ACSL4) and is part of the AMPK/mTOR signaling pathway . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interactions with enzymes and proteins, influencing its overall biological effects.

Properties

IUPAC Name |

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCROWZWGSUEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

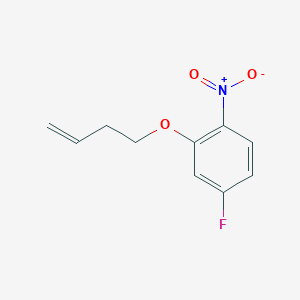

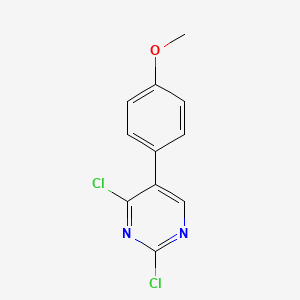

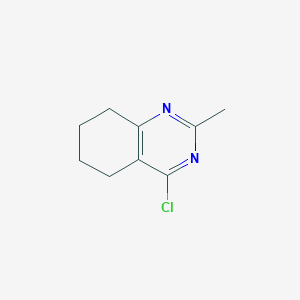

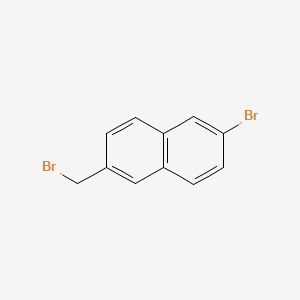

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)